molecular formula C24H20FN3O5S B3006251 Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate CAS No. 450371-83-2

Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate

Cat. No. B3006251
CAS RN: 450371-83-2
M. Wt: 481.5
InChI Key: DPFJZIONMZKUCO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a furan ring, a quinazolinone group, and a sulfanylacetate ester group . Each of these groups could potentially contribute to the compound’s overall properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group, for example, would likely contribute to the compound’s overall polarity and could potentially participate in pi stacking interactions. The furan ring and the quinazolinone group could also contribute to the compound’s aromaticity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it would likely participate in reactions typical of its functional groups. For example, the ester group could undergo hydrolysis, and the furan ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase the compound’s overall polarity, and the ester group could potentially make the compound susceptible to hydrolysis .

Scientific Research Applications

Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases

A study by Riadi et al. (2021) described the synthesis of a derivative of Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate using the S-arylation method. This compound exhibited potent cytotoxic activity against various human cancer cell lines and showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Antimicrobial Agents

Desai et al. (2007) synthesized and characterized new quinazolines, including derivatives related to Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate, as potential antimicrobial agents. These compounds were screened for antibacterial and antifungal activities against various pathogens (Desai et al., 2007).

Furan Ring Formation in Synthesis

Fujita et al. (1997) reported on the one-pot reaction of similar quinoline derivatives for the regioselective cyclization to form furan rings. This study highlights the chemical versatility and potential applications in synthesizing diverse bioactive molecules (Fujita et al., 1997).

Anticancer Agents

Han et al. (2018) developed new naproxen derivatives with a structure related to Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate. These compounds were evaluated for their anticancer activity, indicating the compound's potential in cancer therapy (Han et al., 2018).

Synthesis of Tetrahydroquinoline Derivatives

Dyachenko et al. (2015) synthesized substituted tetrahydroquinoline derivatives, showcasing the chemical synthesis capabilities of compounds related to Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate (Dyachenko et al., 2015).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the complexity of this compound and the potential for biological activity based on its structural features, it could be a promising candidate for further study . Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity.

properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5S/c1-2-32-21(29)14-34-24-27-20-12-15(22(30)26-13-18-4-3-11-33-18)5-10-19(20)23(31)28(24)17-8-6-16(25)7-9-17/h3-12H,2,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFJZIONMZKUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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